(S)-N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine

Description

Chemical Identity and Structural Characteristics

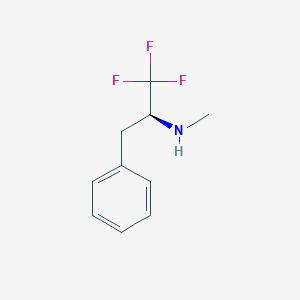

This compound represents a structurally complex chiral amine featuring both aromatic and trifluoromethyl functionalities within a single molecular framework. The compound possesses the molecular formula C₁₀H₁₂F₃N with a molecular weight of 203.20 grams per mole, establishing it as a relatively compact yet functionally diverse chemical entity. The systematic International Union of Pure and Applied Chemistry name for this compound is (2S)-1,1,1-trifluoro-N-methyl-3-phenylpropan-2-amine, which clearly indicates the stereochemical configuration and functional group positioning.

The structural architecture of this compound incorporates several distinct chemical domains that contribute to its unique properties and reactivity profile. The trifluoromethyl group (-CF₃) is positioned at the terminal carbon of the propyl chain, creating a highly electronegative region that significantly influences the molecule's electronic distribution and chemical behavior. The phenyl ring system provides aromatic character and contributes to the compound's hydrophobic properties, while the secondary amine nitrogen bearing a methyl substituent serves as the primary site for potential hydrogen bonding interactions and chemical reactivity. The stereogenic center at the alpha-carbon relative to the amine functionality establishes the S-configuration, which is crucial for biological activity and molecular recognition processes.

The three-dimensional molecular geometry of this compound exhibits specific conformational preferences that arise from the interplay between steric and electronic effects. The trifluoromethyl group adopts a tetrahedral geometry around the carbon center, with the three fluorine atoms creating a strongly electronegative cap that influences the overall molecular dipole moment. The phenyl ring maintains its planar aromatic structure and can adopt various rotational conformations relative to the propyl chain backbone, depending on intermolecular interactions and crystal packing forces. The secondary amine nitrogen exhibits a pyramidal geometry with the lone pair of electrons contributing to the molecule's basicity, although this basicity is significantly reduced compared to non-fluorinated analogues due to the electron-withdrawing effect of the trifluoromethyl group.

Significance of Trifluoromethylated Amines in Organic Chemistry

Trifluoromethylated amines represent a critically important class of compounds in modern organic chemistry, with their significance extending across multiple disciplines including medicinal chemistry, materials science, and synthetic methodology development. The incorporation of trifluoromethyl groups into amine-containing molecules fundamentally alters their physicochemical properties, creating compounds with enhanced lipophilicity, increased metabolic stability, and modified basicity compared to their non-fluorinated counterparts. These property modifications have made trifluoromethylated amines increasingly valuable as pharmaceutical intermediates and bioactive compounds, with many successful drug candidates incorporating this structural motif.

The unique electronic properties imparted by the trifluoromethyl group significantly influence the basicity of the amine functionality, effectively reducing the electron density at the nitrogen atom through inductive electron withdrawal. This reduction in basicity can be quantified through pKa measurements, where trifluoromethylated amines typically exhibit pKa values several units lower than their methyl-substituted analogues. The decreased basicity enables these compounds to serve as effective amide bond surrogates in peptidomimetic design, as they maintain hydrogen-bonding capability while resisting proteolytic degradation. Furthermore, the trifluoromethyl group contributes to improved membrane permeability and bioavailability, making these compounds particularly attractive for pharmaceutical applications.

Synthetic access to trifluoromethylated amines has been a subject of intensive research, with multiple methodological approaches developed to introduce the trifluoromethyl group at various positions relative to the amine functionality. Direct N-trifluoromethylation methods have emerged as particularly valuable, utilizing reagents such as carbon disulfide and silver fluoride to achieve efficient conversion of secondary amines to their N-trifluoromethyl derivatives. Alternative approaches include the fluorination of thiocarbamoyl intermediates, which can be generated in situ from amines and appropriate sulfur-containing reagents. These synthetic developments have significantly expanded the accessibility of trifluoromethylated amines for research and industrial applications.

The functional group tolerance exhibited by modern trifluoromethylation protocols has enabled the late-stage modification of complex pharmaceutical intermediates and natural products. This capability is particularly valuable in medicinal chemistry programs where the introduction of trifluoromethyl groups can optimize pharmacokinetic properties without requiring extensive synthetic route modifications. The mild reaction conditions typically employed in these transformations, often proceeding at room temperature with readily available reagents, have made trifluoromethylation a practical tool for structure-activity relationship studies and drug optimization campaigns.

Chirality and Stereochemical Considerations

The stereochemical complexity of this compound introduces critical considerations for both its synthesis and biological applications, as the absolute configuration at the stereogenic center can dramatically influence molecular recognition, pharmacological activity, and physical properties. The S-configuration designation indicates the specific spatial arrangement of substituents around the chiral carbon center, which is determined through the Cahn-Ingold-Prelog priority rules and confirmed through various analytical techniques including nuclear magnetic resonance spectroscopy and X-ray crystallography. This stereochemical information is essential for understanding the compound's behavior in biological systems and its potential as a pharmaceutical intermediate.

Enantioselective synthesis of alpha-trifluoromethyl amines has become a major focus in asymmetric catalysis research, with numerous methodological approaches developed to achieve high levels of stereochemical control. Catalytic asymmetric hydrogenation of trifluoromethyl imines represents one of the most successful strategies, utilizing chiral transition metal catalysts or organocatalysts to achieve excellent enantioselectivities across a broad substrate scope. These methods typically proceed through coordination of the imine substrate to a chiral catalyst, followed by face-selective hydride delivery to establish the desired stereochemical outcome. The development of these enantioselective protocols has been crucial for accessing single-enantiomer trifluoromethylated amines for pharmaceutical applications.

Alternative approaches to chiral trifluoromethylated amines include the asymmetric addition of nucleophiles to trifluoromethyl imines, which can be catalyzed by various chiral Lewis acids or organocatalysts. These transformations typically involve the formation of a chiral catalyst-substrate complex that controls the stereochemical outcome of the nucleophilic addition reaction. The resulting alpha-trifluoromethyl amines are obtained with high levels of enantioselectivity and can be further functionalized through standard synthetic transformations. Additionally, the asymmetric isomerization of trifluoromethyl imines has emerged as a powerful method for accessing chiral trifluoromethylated amines, utilizing chiral organic catalysts to achieve excellent stereochemical control.

The stereochemical integrity of this compound must be maintained throughout synthetic transformations and storage conditions to preserve its biological activity and chemical properties. The presence of the electron-withdrawing trifluoromethyl group can influence the stability of the stereogenic center, potentially affecting the barrier to racemization under certain conditions. Understanding these stability parameters is crucial for developing appropriate handling and storage protocols for the compound and its synthetic intermediates. Furthermore, the stereochemical purity of the final product must be rigorously analyzed using appropriate analytical techniques to ensure compliance with pharmaceutical standards and research requirements.

Properties

IUPAC Name |

(2S)-1,1,1-trifluoro-N-methyl-3-phenylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-14-9(10(11,12)13)7-8-5-3-2-4-6-8/h2-6,9,14H,7H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANUIFWXZBSEJY-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CC=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of a suitable precursor, such as a trifluoromethylated ketone or aldehyde.

Reductive Amination: The key step involves the reductive amination of the trifluoromethylated precursor with an appropriate amine source, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a metal catalyst.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the desired (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.

Enzymatic Resolution: Employing enzymes such as lipases or transaminases for the selective production of the (S)-enantiomer, which can be more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of imines or amides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (S)-N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine is C₉H₁₀F₃N, with a molecular weight of approximately 189.18 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with biological membranes and increasing its reactivity.

Chemistry

In the field of organic chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile for developing new compounds with desired properties.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms oxides or oxidized derivatives | Potassium permanganate, Chromium trioxide |

| Reduction | Produces reduced amine derivatives | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Trifluoromethyl group can be replaced | Halogens, Nucleophiles |

Biology

Research indicates that this compound exhibits potential biological activity . It interacts with specific molecular targets such as enzymes and receptors, particularly H₁ receptors involved in allergic responses and inflammation. The trifluoromethyl group enhances binding affinity, making it a candidate for therapeutic applications.

Case Study: Biological Activity Assessment

A study evaluated the effects of this compound on enzyme inhibition. Results indicated significant modulation of biochemical pathways related to allergic responses. This suggests its potential use in treating conditions such as asthma or allergic rhinitis.

Medicine

In medicinal chemistry, ongoing research explores the compound's potential as a pharmaceutical agent . It has been studied for its antidepressant properties and may offer a different mechanism of action compared to traditional antidepressants.

Table 2: Comparison of Antidepressant Properties

| Compound Name | Mechanism of Action | Efficacy in Serotonin Uptake Inhibition |

|---|---|---|

| This compound | Blocks norepinephrine uptake more effectively than serotonin | Moderate |

| Desmethylimipramine | Inhibits both norepinephrine and serotonin uptake | High |

A notable patent outlines the synthesis of related compounds that demonstrate similar or enhanced antidepressant effects without significant antiserotonin or antihistaminic side effects .

Industry

In industrial applications, this compound is utilized in developing new materials with unique properties such as high thermal stability and resistance to chemical degradation. Its role as a precursor in synthesizing fluorinated compounds is particularly valuable in materials science.

Mechanism of Action

The mechanism of action of (S)-N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to neurotransmitter receptors or enzymes, modulating their activity.

Pathways Involved: It can influence signaling pathways related to neurotransmission, leading to changes in neuronal activity and behavior.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features

The compound’s structure combines a trifluoromethyl group at the 3-position, a phenyl ring at the 1-position, and a methylamine group at the 2-position. Below is a comparative analysis with similar compounds:

Table 1: Structural Comparison

Functional Implications

- Fluorinated amines are often prioritized in drug design for improved bioavailability .

- Stereochemistry : The (S)-configuration may confer enantioselective interactions with biological targets, a critical factor absent in racemic mixtures or simpler amines like N-ethyl-N-isopropylpropan-2-amine .

- Aromatic vs. Heteroaromatic Moieties : Unlike Pheniramine’s pyridinyl group, the phenyl ring in the target compound lacks nitrogen-based H-bonding capacity, which may reduce affinity for certain receptors .

Biological Activity

(S)-N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₂F₃N

- Molar Mass : 203.21 g/mol

- Density : 1.123 g/cm³ (predicted)

- Boiling Point : Approximately 200.6 °C (predicted)

- pKa : 5.40 (predicted)

The trifluoromethyl group in the compound enhances its lipophilicity, allowing for better membrane permeability and interaction with biological targets .

This compound primarily functions through its interaction with specific receptors and enzymes:

- H₁ Receptor Antagonism : The compound has been shown to compete effectively with histamine for H₁ receptor sites, which may lead to reduced allergic responses and inflammation. This property suggests potential applications in treating allergic conditions.

- Enzyme Interaction : The compound's lipophilicity allows it to penetrate cell membranes and modulate various biochemical pathways, influencing enzyme activity related to metabolic processes.

Antihistaminic Activity

Research indicates that this compound exhibits significant antihistaminic properties. It has been documented to inhibit H₁ receptors effectively, which can alleviate symptoms associated with allergies and hay fever .

Antimicrobial Properties

Preliminary studies suggest that compounds similar to this compound may exhibit antimicrobial activity. For instance, related trifluoromethylated amines have shown efficacy against various bacterial strains . However, specific data on this compound's antimicrobial effectiveness remains limited.

Case Studies and Research Findings

Potential Therapeutic Applications

Given its mechanism of action and biological activities, this compound holds promise for several therapeutic applications:

- Allergy Treatment : As an antihistamine, it could be developed into a treatment for allergic reactions.

- Anti-inflammatory Drug Development : Its ability to modulate inflammatory responses may lead to applications in treating chronic inflammatory diseases.

- Metabolic Disorders : Further exploration into its effects on metabolic pathways could reveal potential uses in managing metabolic disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (S)-N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine with high enantiomeric excess?

- Methodological Answer : Utilize asymmetric catalysis or chiral pool synthesis to achieve stereochemical control. For example, employ Sharpless epoxidation or Evans auxiliaries to establish the (S)-configuration. Enantiomeric purity can be validated via chiral HPLC or circular dichroism (CD) spectroscopy. Structural confirmation relies on comparing experimental NMR data (e.g., 1H/19F splitting patterns) with computational predictions from platforms like ACD/Labs Percepta (as demonstrated for similar trifluorinated amines in ) .

Q. Which analytical techniques are most effective for confirming the structural integrity and enantiomeric purity of this compound?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula verification, 1H/13C/19F NMR for structural elucidation, and chiral stationary-phase HPLC for enantiomeric ratio determination. Cross-reference with USP Reference Standards (e.g., related N-methyl-3-phenylpropylamine derivatives in ) to validate analytical protocols .

Q. How can researchers predict and experimentally determine key physicochemical properties (e.g., logP, pKa) for this compound?

- Methodological Answer : Use computational tools like ACD/Labs Percepta to estimate logP and pKa. Validate experimentally via shake-flask solubility assays (logP) and potentiometric titrations (pKa). For trifluorinated analogs, solubility in polar aprotic solvents (e.g., DMSO) can be optimized using Hansen Solubility Parameters (HSP), as illustrated for similar compounds in .

Advanced Research Questions

Q. How can discrepancies in stereochemical assignments between X-ray crystallography and NMR-based NOE analysis be resolved?

- Methodological Answer : Perform variable-temperature NMR to assess dynamic effects influencing NOE correlations. Cross-validate with quantum mechanical calculations (e.g., DFT for NMR chemical shifts) and X-ray diffraction of co-crystallized derivatives. Contradictions may arise from conformational flexibility, as seen in structurally related N-methylpropylamine salts ( ) . For systematic approaches to data reconciliation, apply iterative validation frameworks discussed in .

Q. What strategies mitigate metabolic instability while retaining target affinity during lead optimization?

- Methodological Answer : Introduce fluorine atoms at metabolically vulnerable positions (e.g., para to labile groups) to block oxidative degradation. Use in vitro microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots, followed by LC-MS/MS metabolite profiling (as outlined in ). Balance lipophilicity (via logP adjustments) to maintain blood-brain barrier permeability if required .

Q. How should researchers design experiments to reconcile conflicting solubility data across solvent systems during formulation?

- Methodological Answer : Apply the HSP model to map solubility boundaries and identify co-solvents (e.g., PEGs or cyclodextrins). Validate via phase diagrams and dynamic light scattering (DLS) for colloidal stability. For analogs with trifluoromethyl groups (e.g., ), consider prodrug strategies to enhance aqueous solubility .

Q. What computational methods are suitable for modeling the compound’s binding interactions with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using high-resolution target structures. Validate with molecular dynamics (MD) simulations to assess binding stability. Fluorine-specific interactions (e.g., C-F⋯H bonds) should be analyzed using electrostatic potential maps, as demonstrated for trifluorinated aryl ethers in .

Data Contradiction and Reproducibility

Q. How can contradictory results in enantioselective synthesis yields be systematically addressed?

- Methodological Answer : Conduct robustness testing (e.g., Design of Experiments, DoE) to identify critical reaction parameters (e.g., temperature, catalyst loading). Compare results with published protocols for structurally related compounds (e.g., ). Transparent reporting of reaction conditions, including trace solvent/impurity effects, is essential for reproducibility .

Q. What frameworks ensure reproducibility in pharmacological assays involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.